Bisnorcholenaldehyde
Bisnorcholenaldehyde
Brand Name:
Vulcanchem
CAS No.:
3986-89-8
VCID:
VC0129541
InChI:
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
SMILES:
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula:
C22H32O2
Molecular Weight:
328.5 g/mol
Bisnorcholenaldehyde
CAS No.: 3986-89-8
Reference Standards
VCID: VC0129541
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
CAS No. | 3986-89-8 |
---|---|
Product Name | Bisnorcholenaldehyde |
Molecular Formula | C22H32O2 |
Molecular Weight | 328.5 g/mol |
IUPAC Name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal |
Standard InChI | InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 |
Standard InChIKey | XVPJEGGIGJLDQK-HOFZUOGSSA-N |
Isomeric SMILES | C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES | CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES | CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Synonyms | (20S)-3-Oxo-pregn-4-ene-20-carboxaldehyde;_x000B_3-Oxo-pregn-4-ene-20α-carboxaldehyde; (20S)-3-Oxopregn-4-ene-20-carboxaldehyde; 3-Oxo-23,24-dinorchol-4-en-22-al; 3-Oxopregn-4-ene-20-carboxaldehyde; Dinorcholenaldehyde; NSC 9738; U 3687 |
PubChem Compound | 222811 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume